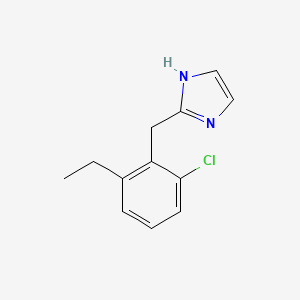

2-(2-Chloro-6-ethyl-benzyl)-1h-imidazole

Description

The Imidazole (B134444) Heterocycle: A Foundational Scaffold in Organic and Medicinal Chemistry Research

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. pharmatutor.org This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceutical agents with diverse therapeutic applications, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer activities. mdpi.comnih.govresearchgate.net The prevalence of the imidazole ring in nature is notable, as it is a key component of essential biological molecules like the amino acid histidine and the neurotransmitter histamine. wikipedia.org

The unique electronic properties of the imidazole ring, including its aromaticity and the presence of both a basic and a non-basic nitrogen atom, allow it to participate in various chemical interactions, such as hydrogen bonding and coordination with metal ions. pharmatutor.orgwikipedia.org This versatility makes it an attractive component for the design of new therapeutic agents.

Table 1: General Properties of the Imidazole Ring

| Property | Description |

|---|---|

| Molecular Formula | C₃H₄N₂ |

| Molar Mass | 68.077 g/mol |

| Appearance | White or pale yellow crystalline solid |

| Acidity (pKa) | ~7.0 (for the protonated form) |

| Basicity (pKa) | ~14.5 (for the N-H proton) wikipedia.org |

Contextualizing Benzyl-Substituted Imidazoles in Advanced Chemical Synthesis and Biological Inquiry

The attachment of a benzyl (B1604629) group to the imidazole core introduces a new dimension of structural and functional diversity. Benzyl-substituted imidazoles are a significant class of compounds that have been extensively studied in organic synthesis and medicinal chemistry. The synthesis of these compounds can be achieved through various methods, including the alkylation of imidazole with substituted benzyl halides. acs.org

From a biological perspective, the benzyl substituent can significantly influence the compound's interaction with biological targets. For instance, studies have shown that certain benzyl-substituted imidazoles can act as inhibitors of enzymes like aldosterone synthase (CYP11B2). acs.org The nature and position of substituents on the benzyl ring can fine-tune the biological activity, leading to the development of potent and selective therapeutic agents. Research on 2-substituted-4-benzyl-5-methylimidazoles has identified them as potential anti-breast cancer agents that inhibit oncogenic STAT3 functions. nih.gov

Research Significance and Academic Objectives for 2-(2-Chloro-6-ethyl-benzyl)-1H-imidazole

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest potential areas of scientific inquiry. The presence of a chloro and an ethyl group on the benzyl ring at positions 2 and 6 respectively introduces specific steric and electronic properties that could modulate its biological activity.

The academic objectives for investigating this particular compound would likely include:

Synthesis and Characterization: Developing efficient synthetic routes to obtain the pure compound and fully characterizing its chemical and physical properties.

Biological Screening: Evaluating its activity against a range of biological targets, such as enzymes and receptors, to identify potential therapeutic applications. This could include screening for anticancer, antimicrobial, or anti-inflammatory properties, given the known activities of related imidazole derivatives. indexcopernicus.comijpsr.com

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand how modifications to the chloro and ethyl substituents, as well as the point of attachment of the benzyl group to the imidazole ring, affect its biological activity.

The research significance of this compound lies in its potential to be a novel chemical probe or a lead compound for drug discovery. Its unique substitution pattern could lead to improved potency, selectivity, or pharmacokinetic properties compared to existing benzyl-imidazole derivatives.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₂H₁₃ClN₂ |

| Molecular Weight | 220.70 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

Note: The data in Table 2 are predicted values from computational models and await experimental verification.

Structure

3D Structure

Properties

Molecular Formula |

C12H13ClN2 |

|---|---|

Molecular Weight |

220.70 g/mol |

IUPAC Name |

2-[(2-chloro-6-ethylphenyl)methyl]-1H-imidazole |

InChI |

InChI=1S/C12H13ClN2/c1-2-9-4-3-5-11(13)10(9)8-12-14-6-7-15-12/h3-7H,2,8H2,1H3,(H,14,15) |

InChI Key |

VZLHPVUMCHYIIP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)Cl)CC2=NC=CN2 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 2 2 Chloro 6 Ethyl Benzyl 1h Imidazole

Retrosynthetic Analysis and Precursor Design for 2-(2-Chloro-6-ethyl-benzyl)-1H-imidazole

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection approaches are considered, focusing on the formation of the imidazole (B134444) core and the installation of the substituted benzyl (B1604629) group.

Approach A: Imidazole Ring Formation as the Key Step

This strategy involves constructing the imidazole ring from acyclic precursors already containing the 2-(2-chloro-6-ethyl-benzyl) moiety. The most common disconnection breaks the imidazole ring down into three components, reminiscent of the Debus-Radziszewski synthesis.

Disconnection: C2-N3, C5-N1, and C4-C5 bonds.

Precursors:

A 1,2-dicarbonyl compound (e.g., glyoxal).

An aldehyde corresponding to the C2 substituent, which is 2-(2-chloro-6-ethylphenyl)acetaldehyde.

A source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate).

Approach B: Benzyl Moiety Introduction as the Key Step

This approach begins with a pre-formed imidazole ring, which is then functionalized with the 2-chloro-6-ethyl-benzyl group.

Disconnection: The C-C bond between the imidazole C2 and the benzylic carbon.

Precursors:

A 2-halo-imidazole (e.g., 2-iodoimidazole) or a 2-lithioimidazole derivative.

A suitable 2-chloro-6-ethyl-benzyl electrophile, such as 1-(bromomethyl)-2-chloro-6-ethylbenzene or a corresponding benzylzinc reagent for cross-coupling reactions. thieme-connect.com

| Approach | Key Transformation | Precursor 1 | Precursor 2 | Precursor 3 |

| A | Imidazole Synthesis | Glyoxal | 2-(2-chloro-6-ethylphenyl)acetaldehyde | Ammonium Acetate (B1210297) |

| B | C-C Coupling | 2-Iodo-1H-imidazole | 1-(Bromomethyl)-2-chloro-6-ethylbenzene | Palladium Catalyst |

Key Reaction Pathways for Imidazole Core Formation in Substituted Benzyl-Imidazoles

The formation of the imidazole core is a fundamental step in many synthetic routes. Several classical and modern reaction pathways are employed to construct this heterocyclic system.

Multicomponent condensation reactions are powerful tools for the one-pot synthesis of polysubstituted imidazoles. The most prominent of these is the Debus-Radziszewski synthesis , which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. wikipedia.orghandwiki.orgresearchgate.netslideshare.net

The general mechanism proceeds in two main stages:

Condensation of the 1,2-dicarbonyl (e.g., benzil (B1666583) or glyoxal) with ammonia to form a diimine intermediate. handwiki.org

Subsequent condensation of the diimine with the aldehyde to form the imidazole ring after oxidation. wikipedia.orgresearchgate.net

This methodology is highly versatile, allowing for the synthesis of a wide array of 2,4,5-trisubstituted imidazoles by varying the three components. nih.gov For the target molecule, this would involve using 2-(2-chloro-6-ethylphenyl)acetaldehyde as the aldehyde component.

| Reaction Name | Components | Product Type | Ref. |

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | 2,4,5-Trisubstituted Imidazole | wikipedia.orgdbpedia.org |

| Four-Component Reaction | 1,2-Dicarbonyl, Aldehyde, Primary Amine, Ammonium Acetate | 1,2,4,5-Tetrasubstituted Imidazole | rsc.orgrsc.org |

When the synthetic strategy involves functionalizing a pre-existing imidazole, nucleophilic substitution is a common method. However, direct nucleophilic substitution on the imidazole ring is generally difficult unless the ring is activated by electron-withdrawing groups. researchgate.netrsc.org

A more effective approach is transition metal-catalyzed cross-coupling. Palladium-catalyzed reactions, in particular, have proven efficient for creating the C-C bond between an imidazole ring and a benzyl group. thieme-connect.com This typically involves:

Reaction: Coupling of a 2-haloimidazole (e.g., 2-iodoimidazole) with a benzyl organometallic reagent.

Reagents: Benzylzinc halides are effective coupling partners. thieme-connect.com

Catalyst: Palladium complexes such as Pd(OAc)₂ with suitable phosphine (B1218219) ligands are commonly used. thieme-connect.comnycu.edu.twnih.gov

This method is advantageous as it often proceeds under milder conditions and can tolerate a wider range of functional groups compared to traditional nucleophilic substitution.

While the target compound is a 1H-imidazole (unsubstituted at nitrogen), the synthesis of N-substituted analogues is of significant interest. N-alkylation of the imidazole ring is a common transformation, but it presents a challenge in unsymmetrically substituted imidazoles due to the presence of two distinct nitrogen atoms (N-1 and N-3).

When an unsymmetrical imidazole is deprotonated, the resulting anion has negative charge shared across both nitrogen atoms, leading to potential mixtures of regioisomers upon alkylation. otago.ac.nzreddit.com The regioselectivity of N-alkylation is influenced by several factors:

Steric Hindrance: Bulky substituents on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom. otago.ac.nz

Electronic Effects: Electron-withdrawing groups on the imidazole ring deactivate the adjacent nitrogen, favoring alkylation at the more remote nitrogen. otago.ac.nz

Reaction Conditions: The choice of base, solvent, and counter-ion can influence the tautomeric equilibrium and the site of alkylation.

Protecting groups, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, can be used to direct alkylation to a specific nitrogen before being removed, offering a powerful strategy for regioselective synthesis. nih.gov

Catalytic Systems in the Synthesis of this compound and Analogues

Catalysis is central to modern organic synthesis, offering pathways that are more efficient, selective, and environmentally benign. The synthesis of substituted imidazoles benefits from a wide range of catalytic systems.

Acid Catalysts: Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., Zn(BF₄)₂, Bi(OTf)₃, FeCl₃) are frequently used to catalyze the condensation reactions in multicomponent imidazole syntheses. rsc.orgrsc.orgisca.mescirp.org They activate the carbonyl groups towards nucleophilic attack, thereby accelerating the rate of imine and subsequent imidazole formation.

Metal Catalysts: Transition metals play a crucial role.

Palladium: As mentioned, palladium catalysts are key for C-H activation and cross-coupling reactions to introduce substituents onto the imidazole core. thieme-connect.comnycu.edu.twnih.govnycu.edu.tw

Copper: Copper salts have also been employed in multicomponent reactions and for catalyzing the formation of C-N bonds. rsc.org

Nickel: Nickel-based catalysts have been developed for efficient one-pot, microwave-assisted synthesis of trisubstituted imidazoles. organic-chemistry.org

Heterogeneous and Recyclable Catalysts: To improve the sustainability of the synthesis, solid-supported catalysts have been developed. Examples include silica-supported fluoroboric acid (HBF₄–SiO₂) and reusable bionanocomposites like graphene oxide–chitosan, which facilitate easy separation and recycling. rsc.orgrsc.orgijsrch.com

The following table summarizes various catalytic systems used for the synthesis of substituted imidazoles.

| Catalyst Type | Example Catalyst | Reaction Type | Advantages |

| Lewis Acid | Bismuth(III) Triflate (Bi(OTf)₃) | Multicomponent Condensation | Low toxicity, high efficiency |

| Brønsted Acid | p-Toluenesulfonic Acid (PTSA) | Multicomponent Condensation | Inexpensive, mild conditions |

| Transition Metal | Palladium(II) Acetate (Pd(OAc)₂) | C-C Cross-Coupling | High regioselectivity, functional group tolerance |

| Heterogeneous | HBF₄–SiO₂ | Multicomponent Condensation | Recyclable, high selectivity |

Process Optimization and Green Chemistry Considerations in Synthesis

Optimizing synthetic processes is critical for industrial applications to maximize yield, minimize costs, and reduce environmental impact. Green chemistry principles are increasingly being integrated into the synthesis of imidazole derivatives.

Process Optimization: Statistical methods like factorial design are employed to systematically study the effects of multiple variables (e.g., temperature, catalyst loading, reaction time, microwave power) on the reaction yield. researchgate.netorientjchem.org This allows for the rapid identification of optimal reaction conditions, leading to more efficient and reproducible syntheses. nih.gov For instance, studies have optimized microwave-assisted imidazole synthesis by evaluating microwave power and irradiation time as key factors to maximize product yield in minimal time. researchgate.netorientjchem.org

Green Chemistry Approaches:

Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes and improving yields compared to conventional heating. researchgate.netorientjchem.org

Green Solvents: The use of hazardous organic solvents is a major concern. Research has focused on using environmentally benign solvents like water or ethanol, or performing reactions under solvent-free conditions. ijsrch.comijpsr.com

Biocatalysts and Green Catalysts: Natural and biodegradable catalysts, such as lemon juice (containing citric acid) or chitosan, have been successfully used for imidazole synthesis. ijsrch.comresearchgate.net These catalysts are inexpensive, readily available, and non-toxic.

Atom Economy: Multicomponent reactions (MCRs) are inherently atom-economical as they combine several starting materials into a single product in one step, minimizing waste. scirp.org

A comparison between conventional and green synthetic approaches highlights the benefits of adopting sustainable practices.

| Parameter | Conventional Method | Green Chemistry Approach |

| Heating | Refluxing (hours) | Microwave Irradiation (minutes) |

| Solvent | Organic Solvents (e.g., DMF, Toluene) | Water, Ethanol, or Solvent-free |

| Catalyst | Stoichiometric acids, toxic metals | Recyclable heterogeneous catalysts, biocatalysts |

| Work-up | Often complex, requires extensive purification | Simple filtration, minimal purification |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity in the preparation of heterocyclic compounds, including imidazoles. sciforum.netresearchgate.net This technique utilizes microwave energy to provide rapid and uniform heating of the reaction mixture, often leading to a significant reduction in reaction times from hours to minutes and minimizing the formation of side products. sciforum.net

For the synthesis of this compound, a plausible approach involves the cyclocondensation of a suitable precursor like 2-(2-chloro-6-ethylphenyl)acetaldehyde with an ammonia source and a dicarbonyl compound (e.g., glyoxal). Adapting protocols from the synthesis of related benzimidazoles, this reaction could be performed under microwave irradiation. nih.govnih.gov For instance, the synthesis of N-substituted and 2-aryl benzimidazoles has been successfully achieved with microwave heating, demonstrating the versatility of this method. nih.govnih.govrsc.org

A hypothetical microwave-assisted protocol for the target compound could involve mixing the precursors with a catalyst in a sealed vessel and irradiating the mixture in a dedicated microwave reactor. Key parameters such as reaction time, temperature, and microwave power would be optimized to maximize the yield of the desired product. The significant reduction in reaction time is a primary advantage of this method. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzimidazole (B57391) Derivatives This table illustrates the typical advantages of microwave heating for analogous heterocyclic syntheses.

| Method | Typical Reaction Time | Typical Yield | Reference |

| Conventional Heating | 6-24 hours | Moderate (35-86%) | nih.gov |

| Microwave Irradiation | 10-60 minutes | Good to Excellent (46-98%) | nih.gov |

Solvent-Free Reaction Conditions

Solvent-free synthesis, a cornerstone of green chemistry, aims to reduce environmental impact by eliminating the use of volatile and often toxic organic solvents. acs.org These reactions are typically conducted by heating a mixture of neat reactants, sometimes with the aid of a catalyst. rsc.org This approach not only offers environmental benefits but can also lead to higher reaction rates and yields due to the high concentration of reactants.

The synthesis of 2-substituted benzimidazoles has been effectively demonstrated under solvent-free conditions, often catalyzed by solid acids or other heterogeneous catalysts. rsc.orgnih.gov For example, catalysts like silica-supported zinc chloride (SiO2/ZnCl2) have been used for the condensation of o-phenylenediamine (B120857) with aldehydes to produce benzimidazoles in good yields without any solvent. nih.gov Similarly, zinc acetate has been employed for the one-pot, solvent-free synthesis of polysubstituted imidazoles at moderate temperatures. researchgate.net

Applying this strategy to this compound would involve the direct reaction of 2-chloro-6-ethylbenzaldehyde (B3261438) or a derivative with other necessary reagents for imidazole ring formation. The mixture would be heated, potentially under microwave irradiation to combine the benefits of both techniques, to drive the reaction to completion. mdpi.com The choice of catalyst is crucial and can significantly influence the reaction's efficiency.

Table 2: Catalysts Used in Solvent-Free Synthesis of Imidazole and Benzimidazole Derivatives

| Catalyst | Substrates | Conditions | Outcome | Reference |

| SiO2/ZnCl2 | o-phenylenediamine, p-anisaldehyde | Solvent-free, heating | Good yields of disubstituted benzimidazoles | nih.gov |

| Iodine | o-phenylenediamine, p-hydroxy benzaldehyde | Water (as medium) | High yields of disubstituted benzimidazoles | nih.gov |

| Boric Acid | o-phenylenediamine, 4-chlorobenzaldehyde | Water (as medium) | Exclusive formation of monosubstituted derivative | nih.gov |

| Zn(OAc)2·2H2O | Aldehyde, amine, benzil, ammonium acetate | Solvent-free, 70 °C | Moderate to excellent yields of tetrasubstituted imidazoles | researchgate.net |

Yield Enhancement and Purity Control Strategies

Optimizing reaction yield and ensuring high product purity are critical in chemical synthesis. Advanced methodologies offer several strategies to achieve these goals in the preparation of this compound.

Yield Enhancement:

Microwave Irradiation: As previously discussed, the rapid and uniform heating provided by microwaves often minimizes thermal decomposition and the formation of by-products, thereby enhancing the yield of the desired imidazole. nih.govmdpi.com

Catalysis: The use of efficient catalysts is paramount. For imidazole synthesis, both Brønsted and Lewis acids can be effective. rsc.org Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused, contributing to a more sustainable process. rsc.org

Solvent-Free Conditions: By running reactions with neat reactants, the concentration is maximized, which can accelerate the reaction rate and shift the equilibrium towards the product, often resulting in improved yields. researchgate.net

Purity Control:

Chromatographic Purification: Column chromatography is a standard and highly effective method for purifying imidazole derivatives from reaction mixtures. psu.eduresearchgate.net By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system (e.g., a mixture of ethyl acetate and hexane), the target compound can be effectively separated from unreacted starting materials and impurities. nih.gov

Recrystallization: This technique is widely used to purify solid products. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize out in a purer form while impurities remain in the solution. lew.ro

Selective Precipitation: A sophisticated method for purification and isolation involves the selective formation of a salt. A mixture of regioisomers can be treated with a strong acid, such as p-toluenesulfonic acid, to selectively precipitate the desired isomer as a salt, leaving other isomers and impurities in the solution. This technique is particularly useful for large-scale manufacturing where chromatography is less practical. google.com

Work-up Procedures: A standard aqueous work-up is crucial for initial purification. This typically involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer with water or brine to remove water-soluble impurities, and finally drying and evaporating the solvent. psu.edu

By strategically combining these advanced synthetic and purification techniques, this compound can be prepared with high efficiency and purity.

Mechanistic Elucidations of Reactions Pertaining to 2 2 Chloro 6 Ethyl Benzyl 1h Imidazole

Reaction Mechanisms for Formation of 2-(2-Chloro-6-ethyl-benzyl)-1H-imidazole

No specific reaction mechanisms for the formation of this compound have been published.

Identification and Characterization of Reaction Intermediates

There are no reports on the identification and characterization of reaction intermediates in the synthesis of this compound.

Transition State Analysis and Reaction Energetics

Computational or experimental data on the transition state analysis and reaction energetics for the formation of this specific imidazole (B134444) derivative is not available in the current scientific literature.

Influence of Chloro and Ethyl Substituents on Reaction Regioselectivity and Kinetics

While the electronic and steric effects of chloro and ethyl substituents on aromatic rings are well understood in organic chemistry, specific studies detailing their influence on the regioselectivity and kinetics of the formation of this compound have not been conducted or published.

Exploration of Catalytic Cycles and Their Mechanistic Contributions

There is no available information regarding the exploration of catalytic cycles or their mechanistic contributions to the synthesis of this compound.

Structure Activity Relationship Sar Studies of 2 2 Chloro 6 Ethyl Benzyl 1h Imidazole and Its Derivatives

Systematic Structural Modifications for SAR Mapping

SAR mapping involves the synthesis and biological evaluation of a series of related compounds to determine which functional groups and structural features are essential for their activity. For derivatives of 2-(2-Chloro-6-ethyl-benzyl)-1H-imidazole, this process focuses on substitutions on both the imidazole (B134444) and benzyl (B1604629) rings.

The imidazole ring is a versatile scaffold that offers multiple positions (N-1, C-4, and C-5) for substitution. Modifications at these sites can significantly alter the compound's physicochemical properties, such as its acidity, basicity, and hydrogen-bonding capacity, thereby affecting its interaction with biological targets. drugdesign.org

Research on related imidazole-containing compounds, such as angiotensin II receptor blockers, has shown that introducing specific groups at the C-4 and C-5 positions can be highly favorable for activity. For instance, the addition of hydroxymethyl or carboxyl groups can enhance binding affinity, likely by forming hydrogen bonds with receptor sites. wikipedia.org A hydroxyl group at the C-4 position, in particular, can play a crucial role in binding and can help to offset the lipophilicity of other bulky alkyl groups on the molecule. wikipedia.org In a separate line of research on 4-benzyl-imidazole derivatives designed as STAT3 inhibitors, the presence of a methyl group at the C-5 position was a common feature of the studied compounds. nih.gov

The nitrogen atom at the N-1 position is also a key site for modification. The N-H group can act as a hydrogen bond donor, an interaction that may be critical for receptor binding. drugdesign.org Replacing this hydrogen with various alkyl or other functional groups can probe the steric and electronic requirements of the binding pocket.

Table 1: Impact of Imidazole Core Substitutions on Biological Activity| Position of Substitution | Substituent Type | Observed Impact on Activity | Potential Rationale |

|---|---|---|---|

| C-4 | Hydroxymethyl (-CH₂OH) | Favorable for activity | Introduces hydrogen bonding capability. wikipedia.org |

| C-5 | Carboxyl (-COOH) | Favorable for activity | Provides an ionizable group for polar interactions. wikipedia.org |

| C-5 | Methyl (-CH₃) | Compatible with activity | Maintains or enhances hydrophobic interactions. nih.gov |

| N-1 | Hydrogen (-H) | Can be critical for activity | Acts as a hydrogen bond donor. drugdesign.org |

The 2-(2-Chloro-6-ethyl-benzyl) group is a highly substituted moiety where changes to the halogen and alkyl groups can fine-tune the molecule's steric and electronic profile.

Halogenation: The presence and position of halogen atoms on the benzyl ring are significant. In a study of 2-[(2,6-difluorobenzyl)thio]-4-benzyl-5-methyl-1H-imidazole, the di-fluoro substitution pattern was associated with potent inhibitory activity. nih.gov Halogens are electron-withdrawing and can alter the electronics of the aromatic ring, potentially influencing π-π stacking interactions or forming halogen bonds with the target protein. In other related heterocyclic compounds, a 4-chloro substituent on a benzyl group also led to enhanced activity, suggesting that hydrophobic and electron-withdrawing features at this position are beneficial. nih.gov

Alkyl Chain Alterations: The ethyl group at the 2-position of the benzyl ring contributes to the compound's lipophilicity and steric bulk. SAR studies on related 2-substituted benzimidazoles have extensively explored the impact of varying the alkyl chain at this position. nih.gov These studies reveal that both the length and branching of the alkyl chain are critical. For instance, in one series, activity increased in the order of propyl < iso-butyl ≤ tert-butyl < butyl, indicating a preference for a specific chain length and shape. nih.gov In another study, branched lipophilic groups like isopropyl and tert-butyl at the 2-position of the benzimidazole (B57391) core conferred high affinity and selectivity. diva-portal.org This suggests that the corresponding pocket in the biological target is hydrophobic and sterically constrained.

Table 2: Impact of Benzyl Moiety Modifications on Biological Activity| Modification Type | Example Substituent | Position | Observed Impact on Activity | Potential Rationale |

|---|---|---|---|---|

| Halogenation | 2,6-Difluoro | Benzyl Ring | Associated with potent activity | Alters electronic properties and potential for halogen bonding. nih.gov |

| Halogenation | 4-Chloro | Benzyl Ring | Increased activity | Enhances hydrophobicity and electron-withdrawing character. nih.gov |

| Alkyl Chain Alteration | n-Butyl | (Equivalent to 2-position of imidazole) | Higher activity than propyl | Optimizes hydrophobic interactions within the binding pocket. nih.gov |

| Isopropyl / tert-Butyl | (Equivalent to 2-position of imidazole) | High affinity and selectivity | Branched, bulky groups fit well into sterically defined hydrophobic pockets. diva-portal.org |

Correlation of Structural Features with Molecular Interaction Profiles

The substituted benzyl moiety is crucial for establishing hydrophobic interactions. Lipophilic substituents, such as the ethyl and chloro groups on the benzyl ring, are likely to engage with hydrophobic pockets within the receptor or enzyme active site. wikipedia.org Docking studies on related 2-substituted imidazoles have revealed that the imidazole ring can interact with key amino acid residues; for example, it can act as a hydrogen bond donor to a histidine residue (His680) in the active site of an enzyme. acs.org The N-H of the imidazole core is a classic hydrogen bond donor, and its interaction with an appropriate acceptor on the protein is often a key determinant of binding. drugdesign.org

Pharmacophore Modeling and Ligand Design Principles from Imidazole Analogues

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. dovepress.comnih.gov A pharmacophore model does not represent a real molecule but is an abstract concept that encapsulates the key interaction points. tci-thaijo.org

For a molecule like this compound, a pharmacophore model would likely include the following features:

Aromatic/Hydrophobic Region: Corresponding to the disubstituted benzyl ring, responsible for hydrophobic and potential π-π stacking interactions.

Hydrophobic Feature: Representing the ethyl group, which probes a specific hydrophobic pocket.

Hydrogen Bond Acceptor/Donor: The imidazole core itself, which can act as both a hydrogen bond donor (N-H) and acceptor (the sp² nitrogen). tci-thaijo.org

Halogen Feature: Representing the chlorine atom, which can contribute to binding through hydrophobic or specific halogen-bond interactions.

Such models serve as powerful tools in drug design. They can be used as 3D queries to search large chemical databases for novel compounds that possess the same essential features, a process known as virtual screening. dovepress.com By understanding the key pharmacophoric elements, medicinal chemists can rationally design new analogues with improved potency and selectivity.

Impact of Substituents on Biological Activity Modalities (General Receptor/Enzyme Interactions)

The nature and position of substituents on the 2-(benzyl)-1H-imidazole scaffold have a profound impact on biological activity by modulating the molecule's interactions with receptors or enzymes.

The imidazole core is a crucial determinant of the molecule's function. Depending on its substitution pattern, it can serve as a simple aromatic or hydrophobic center, or it can be a key hydrogen bond donor. tci-thaijo.org The electron-rich nature of the imidazole ring makes it an effective binder for various enzymes and receptors.

Substituents on the benzyl ring fine-tune this activity. Electron-withdrawing groups, such as halogens, have been shown to enhance the antimicrobial activity of some imidazole derivatives. esisresearch.org The lipophilicity and size of alkyl groups are also critical. Studies on related benzimidazoles demonstrate that branched alkyl groups (e.g., isopropyl, tert-butyl) often lead to higher binding affinity than linear chains (e.g., n-butyl), suggesting a specific, sterically-defined hydrophobic binding pocket. nih.govdiva-portal.org Conversely, an n-butyl chain, which is common in sartans, can favor affinity for certain receptors like the AT1 receptor. diva-portal.org This highlights how subtle changes in alkyl chain structure can switch receptor selectivity.

In essence, the activity of this compound derivatives is governed by a delicate balance of steric, electronic, and hydrophobic properties. The substituted benzyl moiety acts as a hydrophobic anchor, while the imidazole core provides key hydrogen bonding and polar interactions, collectively determining the compound's affinity and efficacy at its biological target.

Advanced Computational Methodologies Applied to 2 2 Chloro 6 Ethyl Benzyl 1h Imidazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), offer a balance of accuracy and computational efficiency, making them ideal for studying molecules of pharmaceutical interest.

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-(2-chloro-6-ethyl-benzyl)-1H-imidazole, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G**), can be used to determine a variety of molecular properties. These calculations can predict optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally suggests higher reactivity.

| Property | Description | Significance for this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides the most stable 3D structure, which is the starting point for all other calculations. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds stretch, bend, and twist. | Can be compared with experimental infrared and Raman spectra to confirm the structure. |

| HOMO Energy | The energy of the highest occupied molecular orbital. | Indicates the ability of the molecule to donate an electron. |

| LUMO Energy | The energy of the lowest unoccupied molecular orbital. | Indicates the ability of the molecule to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's chemical reactivity, stability, and electronic transitions. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface. Different potential values are represented by different colors, typically with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP surface would likely show the most negative potential around the nitrogen atoms of the imidazole (B134444) ring, identifying them as likely sites for protonation and hydrogen bonding.

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry can be used to predict the NLO properties of molecules, such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These properties are related to the response of the molecule to an applied electric field. Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. For this compound, DFT calculations could be employed to compute these NLO properties, providing an initial assessment of its potential for use in optical devices.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.

Prediction of Ligand-Binding Sites

A critical step in drug discovery is the identification of the binding site on a target protein where a drug molecule can bind. Molecular docking simulations can be used to predict the binding mode and affinity of this compound to various protein targets. The process involves generating a number of possible binding poses of the ligand within the active site of the protein and then using a scoring function to rank them. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are analyzed to understand the basis of binding. For example, the imidazole moiety of the compound could form hydrogen bonds with amino acid residues in the binding pocket of a target protein.

| Parameter | Description | Significance for this compound |

| Binding Energy | The calculated energy of interaction between the ligand and the protein. | A lower binding energy generally indicates a more stable and favorable interaction. |

| Binding Pose | The predicted three-dimensional orientation of the ligand within the protein's active site. | Reveals the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. |

| Inhibition Constant (Ki) | A measure of the ligand's binding affinity to the protein. | Can be estimated from the binding energy and is useful for comparing the potency of different compounds. |

Elucidation of Ligand-Protein Interaction Modes

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In studies of imidazole derivatives, molecular docking has been instrumental in identifying key binding modes. For instance, docking studies of novel 2-chloro-4,5-dimethyl-1-phenyl-1H-imidazole derivatives suggested potential inhibitory activity against APO-liver alcohol dehydrogenase. researchgate.net Similarly, in the pursuit of anticancer agents, molecular docking of 1,2-disubstituted benzimidazole (B57391) compounds into the active sites of lung cancer protein (PDB ID: 1M17) and colon cancer antigen protein (PDB ID: 2HQ6) revealed crucial binding interactions. nih.gov For one such compound, a binding affinity of -6.6 kcal/mol was reported, indicating a favorable interaction. nih.gov

These studies typically involve preparing the 3D structure of the ligand and the protein, defining a binding site on the protein, and then using a scoring function to evaluate different binding poses. The resulting models, like the one depicted in the table below for a representative benzimidazole derivative, provide a visual and energetic map of the key interactions driving molecular recognition.

| Amino Acid Residue | Interaction Type | Interacting Ligand Atoms |

|---|---|---|

| LEU10 | Hydrophobic | Benzyl (B1604629) Ring |

| VAL18 | Hydrophobic | Benzimidazole Core |

| ASP122 | Hydrogen Bond | Imidazole Nitrogen |

| PHE123 | Pi-Pi Stacking | Benzene (B151609) Ring |

Computational Binding Affinity Estimation

Beyond predicting the binding pose, it is crucial to estimate the binding affinity, which quantifies the strength of the interaction between a ligand and its target. A lower binding affinity value generally indicates a more potent inhibitor. Computational methods to estimate binding affinity range from fast but less accurate scoring functions used in molecular docking to more rigorous but computationally expensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).

For N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, molecular docking studies predicted their potential to interact with targets like dihydrofolate reductase. nih.gov The docking scores serve as an initial estimate of binding affinity. For more accurate predictions, free energy calculations are often employed. For example, studies on various ligand-protein complexes utilize methods that calculate the free energy of binding, which is a more direct correlate of the experimentally determined dissociation constant (Kd) or inhibition constant (Ki).

| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Computational Method |

|---|---|---|---|

| 1,2-disubstituted benzimidazole | Lung Cancer Protein (1M17) | -6.6 | Molecular Docking nih.gov |

| Caffeic Acid Derivative with Benzothiazepine | SERCA2a | -8.15 | Molecular Docking (SMINA) acs.org |

| 2-chloro-imidazole derivative | APO-liver alcohol dehydrogenase | Not Specified | Molecular Docking researchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the complex and the flexibility of both the ligand and the protein.

MD simulations are used to assess the stability of the docked pose. By simulating the complex in a physiological-like environment (water, ions, at a specific temperature and pressure) for a certain period (typically nanoseconds to microseconds), researchers can observe whether the ligand remains in the binding pocket and maintains its key interactions. Key metrics used in this analysis include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

RMSD: This metric measures the average deviation of a protein's backbone or a ligand's heavy atoms from their initial position over time. A stable RMSD value suggests that the complex has reached equilibrium and is stable.

RMSF: This metric indicates the fluctuation of individual amino acid residues or atoms in the ligand. High RMSF values suggest regions of high flexibility.

For imidazole derivatives, MD simulations have been used to confirm the stability of the ligand-protein complex. For example, simulations of novel imidazole derivatives with target proteins involved tracking the RMSD of the protein-ligand complex to ensure a stable binding conformation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

For imidazole and benzimidazole derivatives, QSAR studies have been successfully applied to guide the design of more potent analogs. These studies involve calculating a wide range of molecular descriptors, such as electronic, topological, and physicochemical properties. Statistical methods like multiple linear regression are then used to build a model that correlates a selection of these descriptors with the observed biological activity.

| Statistical Parameter | Value | Indication |

|---|---|---|

| r² (Correlation Coefficient) | > 0.6 | Goodness of fit of the model |

| q² (Cross-validated r²) | > 0.5 | Predictive ability of the model |

| Key Descriptors | HOMO energy, Hydration energy, Number of primary carbons | Important molecular properties for activity |

Cheminformatics and Virtual Screening Applications

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. In the context of drug discovery, cheminformatics tools are essential for virtual screening, a process where large libraries of compounds are computationally evaluated to identify potential hits for a specific biological target.

Virtual screening can be either ligand-based or structure-based.

Ligand-based virtual screening relies on the knowledge of known active compounds to identify new molecules with similar properties (e.g., shape, pharmacophore).

Structure-based virtual screening uses the 3D structure of the target protein to dock and score compounds from a library.

PubChem, a large public database of chemical information, is often a source for virtual screening campaigns. nih.govnih.gov By applying filters based on "drug-like" properties and then performing virtual screening, researchers can narrow down a vast chemical space to a manageable number of compounds for experimental testing. For a compound like this compound, its structural features could be used as a query in a similarity search or as a starting point for a pharmacophore model in a ligand-based screening campaign.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-Chloro-6-ethyl-benzyl)-1H-imidazole, and what critical reaction conditions must be controlled?

- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloro-ethyl-benzyl intermediates (e.g., 3-(2-chloro-2-phenylethyl)thiophene derivatives) can react with imidazole precursors under controlled conditions. Key parameters include temperature (e.g., 94°C for analogous reactions), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios to minimize byproducts . Catalysts such as K₂CO₃ or phase-transfer agents may enhance alkylation efficiency. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

- Answer :

- 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, ethyl groups at δ 1.2–1.4 ppm) .

- Melting Point Analysis : Compare observed values (e.g., 143–145°C for structurally related imidazoles) with literature to verify purity .

- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles. Hydrogen bonding patterns can be analyzed via graph set theory to validate supramolecular interactions .

Advanced Research Questions

Q. How can regioselectivity challenges in the alkylation of the imidazole ring be addressed during synthesis?

- Answer : Regioselectivity is influenced by steric and electronic factors. For example:

- Steric Control : Bulky substituents on the benzyl group (e.g., 2-chloro-6-ethyl) direct alkylation to the less hindered N1 position of imidazole .

- Catalytic Strategies : Transition metal catalysts (e.g., Pd or Cu) can promote selective coupling. Solvent polarity adjustments (e.g., DMSO vs. THF) may also modulate reaction pathways .

- Computational Modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution .

Q. What methodologies are recommended for analyzing hydrogen bonding networks in crystalline forms of this compound?

- Answer :

- Single-Crystal X-ray Diffraction : Resolve intermolecular interactions (e.g., C–H⋯Cl or N–H⋯O bonds) with SHELXTL software. Use Etter’s graph set notation (e.g., R₂²(8) motifs) to classify hydrogen-bonding patterns .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen bonding strength. For example, robust networks may delay decomposition above 250°C .

Q. How should researchers approach conflicting reports on the biological efficacy of halogenated benzyl-imidazole derivatives?

- Answer :

- Structural-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., Cl vs. F at the benzyl position) and test against bacterial strains (e.g., S. aureus). Compare MIC values to identify critical functional groups .

- Data Normalization : Control for variables like solvent choice (DMSO vs. water) and bacterial inoculum size. Replicate assays using standardized protocols (e.g., CLSI guidelines) .

- Mechanistic Studies : Use fluorescence microscopy or flow cytometry to assess membrane disruption or intracellular target engagement .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic environments?

- Answer :

- Molecular Dynamics (MD) Simulations : Model solvation effects and transition states in nucleophilic substitution reactions (e.g., SN2 mechanisms at the chloro-substituted benzyl position) .

- Docking Studies : Predict binding affinities with biological targets (e.g., bacterial enzymes) using AutoDock Vina. Validate with experimental IC₅₀ data .

- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and Hammett constants to optimize reactivity and solubility .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.